molecular formula C18H21ClO5 B11152908 tert-butyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate

tert-butyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11152908
M. Wt: 352.8 g/mol
InChI Key: ZRFXKPZCXFCDEC-UHFFFAOYSA-N
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Description

tert-Butyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate: is a synthetic organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen ring system substituted with a chloro group, a propyl group, and a tert-butyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate typically involves the following steps:

    Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives and β-ketoesters, under acidic or basic conditions.

    Introduction of Substituents: The chloro and propyl groups can be introduced through substitution reactions using appropriate reagents like alkyl halides and chlorinating agents.

    Esterification: The final step involves the esterification of the chromen derivative with tert-butyl bromoacetate in the presence of a base like potassium carbonate to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the chromen ring, leading to the formation of alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine:

  • Explored for its potential as a lead compound in drug discovery, particularly for diseases where chromen derivatives have shown efficacy.

Industry:

  • Utilized in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is not fully understood but is believed to involve interactions with various molecular targets. The chromen ring system can interact with enzymes and receptors, modulating their activity. The chloro and propyl groups may enhance the compound’s binding affinity and selectivity for specific targets. Pathways involved may include inhibition of oxidative stress, modulation of inflammatory responses, and interference with microbial growth.

Comparison with Similar Compounds

  • tert-Butyl 2-[(6-chloro-2-oxo-4-methyl-2H-chromen-7-yl)oxy]acetate
  • tert-Butyl 2-[(6-chloro-2-oxo-4-ethyl-2H-chromen-7-yl)oxy]acetate

Comparison:

  • tert-Butyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is unique due to the presence of the propyl group, which may confer different physicochemical properties and biological activities compared to its methyl and ethyl analogs.
  • The chloro group in all these compounds contributes to their reactivity and potential biological activities, but the length and branching of the alkyl chain (methyl, ethyl, propyl) can influence their solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C18H21ClO5

Molecular Weight

352.8 g/mol

IUPAC Name

tert-butyl 2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxyacetate

InChI

InChI=1S/C18H21ClO5/c1-5-6-11-7-16(20)23-14-9-15(13(19)8-12(11)14)22-10-17(21)24-18(2,3)4/h7-9H,5-6,10H2,1-4H3

InChI Key

ZRFXKPZCXFCDEC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC(C)(C)C

Origin of Product

United States

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